![molecular formula C22H17ClFN3O3S B2502916 N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260623-48-0](/img/structure/B2502916.png)
N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide" is a chemically synthesized molecule that likely shares structural and functional characteristics with other synthesized acetamide derivatives. These compounds are of interest due to their potential applications in various fields, such as medicine and agriculture, due to their biological activities.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting with the reaction of uracil derivatives with chlorinated reagents, followed by condensation reactions with different aromatic or heteroaromatic amines. For instance, the synthesis of a related compound involved the reaction of 6-methyluracil with a chlorinated thiophene derivative, followed by a reaction with a dichlorophenyl chloroacetamide . Another synthesis pathway for a related compound involved the condensation of 3-methoxybenzoic acid with a chlorinated thieno[3,2-d]pyrimidin derivative . These methods suggest that the target compound could be synthesized through similar pathways involving chlorinated intermediates and condensation reactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a related compound was determined and showed that it belongs to the tetragonal system with specific geometric bond lengths and angles . The molecular structure is crucial for understanding the conformational behavior of these compounds, which can be influenced by internal rotations of certain groups within the molecule .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of substituents on the aromatic rings and the core structure of the molecule. The interactions between different functional groups, such as hydrogen bonds and halogen-π interactions, can lead to the formation of complex molecular sheets or interwoven structures, as observed in the crystal structures of some compounds . These interactions are important for the stability and reactivity of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms and the specific arrangement of functional groups can significantly affect these properties. Theoretical calculations, such as density functional theory (DFT), can be used to predict the electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surfaces, which are indicative of the chemical reactivity and potential biological activity of the compounds .
Relevant Case Studies
Case studies involving similar compounds have shown promising results in various applications. For instance, certain acetamide derivatives have displayed marked inhibition against different cancer cell lines, suggesting potential as anticancer agents . Additionally, some compounds have been evaluated for their herbicidal activities, with several showing effectiveness against dicotyledonous weeds, indicating their potential use in agriculture .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study outlined the synthesis of morpholine derivatives that exhibited inhibition of tumor necrosis factor-alpha and nitric oxide, highlighting the compound's potential in anti-inflammatory and anticancer activities (H. Lei et al., 2017).
- Research on thienoquinolines synthesized novel tetrahydroquinolino derivatives, showing the versatility of thieno[3,2-d]pyrimidine structures for developing compounds with potential biological activities (A. Abdel-rahman et al., 1992).
- The synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives was evaluated for their analgesic and anti-inflammatory activities, suggesting the significance of pyrimidine derivatives in medicinal chemistry (Muralidharan et al., 2019).
Material Science and Chemical Properties
- The crystal structure analysis of a related pyrimidine fungicide provided insights into its molecular geometry and interactions, which is crucial for understanding the compound's physical and chemical properties (Gihaeng Kang et al., 2015).
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including a derivative similar in structure to the query compound, revealed their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and non-linear optical activity (Y. Mary et al., 2020).
Antitumor and Antimicrobial Applications
- A series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, demonstrating potent anticancer effects against various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
- The development of novel thienopyrimidine linked rhodanine derivatives and their antimicrobial activity assessment highlighted the potential of these compounds in treating bacterial and fungal infections (Nagaraju Kerru et al., 2019).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-13-10-16(6-7-17(13)24)27-21(29)20-18(8-9-31-20)26(22(27)30)12-19(28)25-11-14-2-4-15(23)5-3-14/h2-10,18,20H,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVLATQQDIJTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
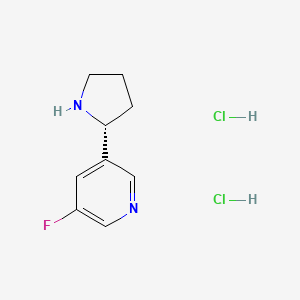
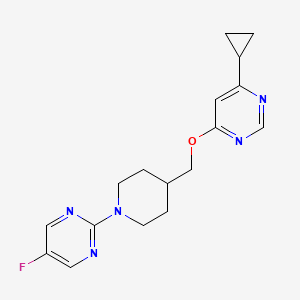
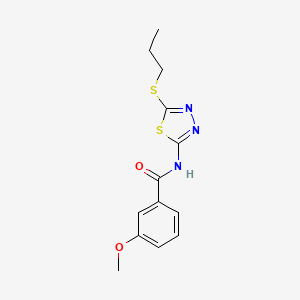
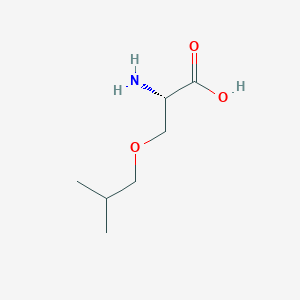
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)
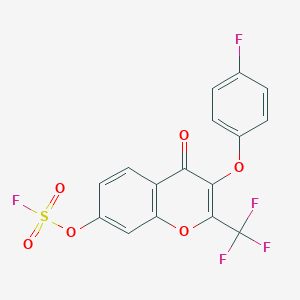
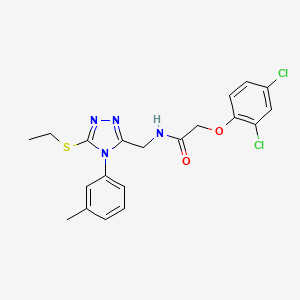

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)
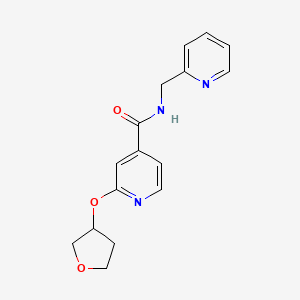
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)